

# An In-depth Technical Guide to 4-Amino-2-fluorobutanoic Acid

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## Compound of Interest

Compound Name: *DL-4-Amino-2-fluorobutyric acid*

Cat. No.: *B1225379*

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## Core Concepts: IUPAC Nomenclature and Chemical Properties

**DL-4-Amino-2-fluorobutyric acid** is known under the systematic International Union of Pure and Applied Chemistry (IUPAC) name 4-amino-2-fluorobutanoic acid<sup>[1]</sup>. This compound is a fluorinated analogue of the neurotransmitter  $\gamma$ -aminobutyric acid (GABA). The presence of a fluorine atom at the  $\alpha$ -position significantly influences its chemical and biological properties.

## Physicochemical Data

A summary of the key physicochemical properties of 4-amino-2-fluorobutanoic acid is presented in Table 1 for easy reference and comparison.

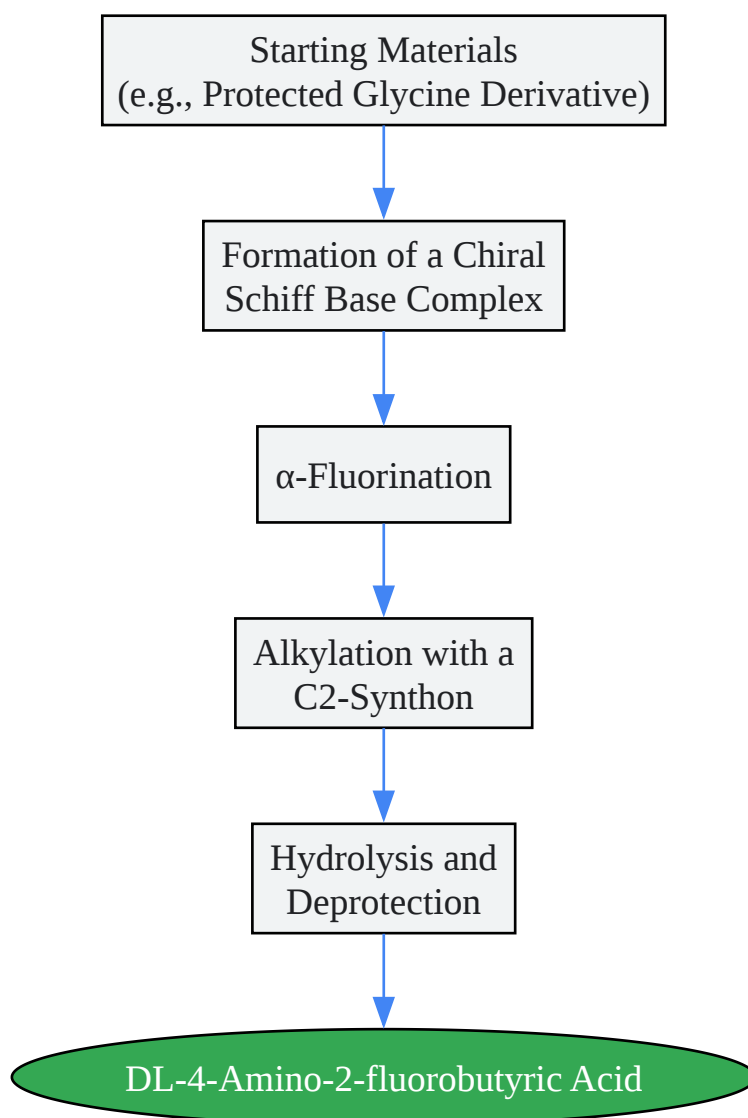
Property	Value	Source
IUPAC Name	4-amino-2-fluorobutanoic acid	[1]
Synonyms	DL-4-Amino-2-fluorobutyric acid	[1]
CAS Number	5130-17-6	[2]
Molecular Formula	C4H8FNO2	[1]
Molecular Weight	121.11 g/mol	[1]
Melting Point	201-203 °C	[2]
Purity	99%	[2]
InChI Key	ASXBTBJGHQPOPY-UHFFFAOYSA-N	[2]

## Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **DL-4-Amino-2-fluorobutyric acid** is not readily available in the reviewed literature, a general approach can be adapted from the synthesis of other fluorinated amino acids. One such method involves the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid, which utilizes a nickel(II) complex of a glycine Schiff base as a key intermediate[3][4].

## Conceptual Synthetic Workflow

The synthesis could conceptually proceed through the following key stages. This workflow is a hypothetical adaptation and would require optimization for the specific target molecule.



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Caption: Conceptual workflow for the synthesis of **DL-4-Amino-2-fluorobutyric acid**.

## Potential Experimental Protocol (Adapted)

Note: This is an adapted protocol and requires experimental validation.

- **Formation of the Schiff Base Complex:** A chiral auxiliary is reacted with a glycine derivative in the presence of a metal salt (e.g., NiCl<sub>2</sub>) to form a stable, planar complex. This complex serves to control the stereochemistry of subsequent reactions.

- **$\alpha$ -Fluorination:** An electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide) is introduced to selectively add a fluorine atom to the  $\alpha$ -carbon of the glycine moiety within the complex.
- **Alkylation:** The fluorinated intermediate is then alkylated with a suitable two-carbon electrophile (e.g., a protected 2-bromoethanol derivative) to introduce the remaining portion of the butanoic acid backbone.
- **Hydrolysis and Deprotection:** The resulting complex is hydrolyzed under acidic conditions to release the free amino acid. Any protecting groups are subsequently removed to yield **DL-4-Amino-2-fluorobutyric acid**.
- **Purification:** The final product is purified using standard techniques such as column chromatography or recrystallization.

## Racemic Resolution

Since the described synthesis would likely result in a racemic mixture, a resolution step would be necessary to isolate the individual enantiomers. Enzymatic resolution using an L-amino acid oxidase from a source like *Aspergillus fumigatus* could be a viable method. This enzyme selectively deaminates the L-enantiomer, allowing for the separation and recovery of the D-enantiomer[5][6].

## Biological Activity and Signaling Pathways

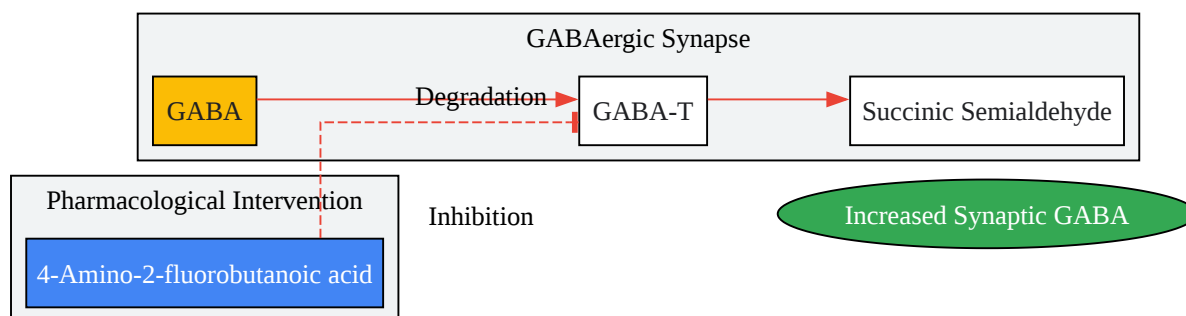
The primary biological target of interest for fluorinated GABA analogues is  $\gamma$ -aminobutyric acid aminotransferase (GABA-T), also known as 4-aminobutyrate transaminase[7][8]. This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA in the brain[9].

Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, which can have therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy[9][10].

## Proposed Mechanism of Action: Inhibition of GABA-T

(Z)-4-amino-2-fluorobut-2-enoic acid, a structurally similar compound, has been shown to be a mechanism-based inactivator of GABA-T[7]. It is plausible that 4-amino-2-fluorobutanoic acid

acts through a similar mechanism. The proposed signaling pathway involves the irreversible inhibition of GABA-T, leading to an accumulation of GABA.



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Caption: Proposed mechanism of action via GABA-T inhibition.

## Experimental Protocol: GABA-T Inhibition Assay

To determine the inhibitory potential of 4-amino-2-fluorobutanoic acid against GABA-T, a continuous spectrophotometric assay can be employed.

- Enzyme and Substrates: Purified GABA-T, GABA, and  $\alpha$ -ketoglutarate are required.
- Assay Principle: The transamination of GABA to succinic semialdehyde by GABA-T is coupled to the reduction of NADP<sup>+</sup> by succinic semialdehyde dehydrogenase, which can be monitored by the increase in absorbance at 340 nm.
- Procedure:
  - A reaction mixture containing buffer,  $\alpha$ -ketoglutarate, NADP<sup>+</sup>, and succinic semialdehyde dehydrogenase is prepared.
  - Varying concentrations of 4-amino-2-fluorobutanoic acid are added to the experimental wells.
  - The reaction is initiated by the addition of GABA-T and GABA.

- The rate of NADPH formation is measured spectrophotometrically.
- Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

## Conclusion

4-Amino-2-fluorobutanoic acid is a synthetic fluorinated amino acid with the potential to act as an inhibitor of GABA aminotransferase. Its synthesis, while not explicitly detailed in the literature, can be approached through established methods for creating fluorinated amino acids. Further research is warranted to fully elucidate its synthetic pathway, confirm its biological activity, and explore its therapeutic potential in neurological disorders. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for scientists and drug development professionals interested in investigating this promising compound.

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